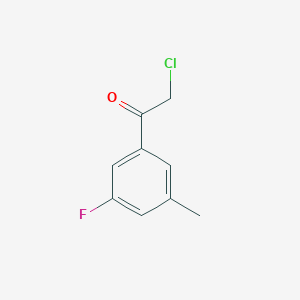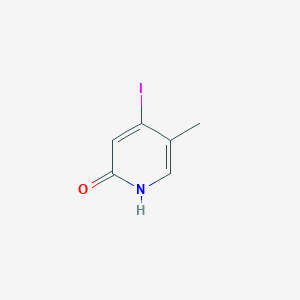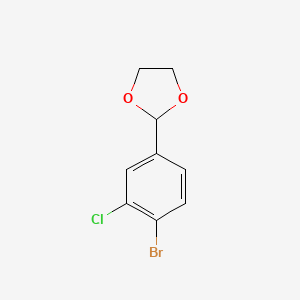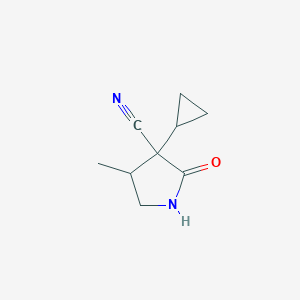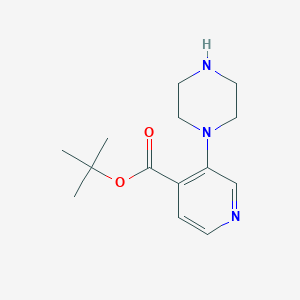
(2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as E-3-EPPMF, is a chemical compound with a wide range of applications in scientific research. It is a highly versatile compound and has been used in a variety of fields, including drug discovery, biochemistry, and physiology. In
Applications De Recherche Scientifique
E-3-EPPMF has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to study the pharmacokinetics of drugs. It has also been used to study the structure and function of enzymes, to study the structure and function of proteins, and to study the structure and function of nucleic acids. In addition, it has been used in cell culture studies, to study the effects of radiation on cells, and to study the effects of environmental toxins on cells.
Mécanisme D'action
The mechanism of action of E-3-EPPMF is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, E-3-EPPMF can increase the levels of acetylcholine in the body, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of E-3-EPPMF have been studied in a variety of organisms. In humans, it has been shown to increase the levels of acetylcholine, which can lead to improved cognitive function, increased alertness and concentration, and improved memory. In animals, it has been shown to increase the levels of dopamine, which can lead to improved motor function and increased reward-seeking behavior. In addition, it has been found to have anti-inflammatory and antioxidant effects, which can be beneficial for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of E-3-EPPMF in lab experiments has several advantages. It is a safe and non-toxic compound, and it can be synthesized easily and cheaply. In addition, it can be used in a variety of experiments, including those involving drug discovery, biochemistry, and physiology. However, there are also some limitations to its use. It is a relatively new compound, and its effects are not yet fully understood. In addition, it can interact with other compounds, and its effects can be unpredictable.
Orientations Futures
The potential future directions for E-3-EPPMF are numerous. It could be used to study the effects of other drugs, to study the effects of environmental toxins, and to develop new treatments for a variety of diseases. In addition, it could be used to study the mechanisms of action of other enzymes, to study the structure and function of proteins, and to study the structure and function of nucleic acids. Finally, it could be used to study the effects of radiation on cells and to develop new methods of drug delivery.
Méthodes De Synthèse
E-3-EPPMF can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wittig reaction, and the Mitsunobu reaction. In the Wittig reaction, aldehydes or ketones are reacted with phosphonium ylides to form alkenes. The Horner-Wittig reaction is a variant of the Wittig reaction, in which the phosphonium ylide is generated in situ. The Mitsunobu reaction is a chemical reaction between an alcohol and an acid to form an ester. All three of these reactions can be used to synthesize E-3-EPPMF.
Propriétés
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-18-15-7-5-4-6-13(15)9-10-14(17)16-11-8-12(2)19-16/h4-11H,3H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFMGCDSRWEQX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)
![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)
